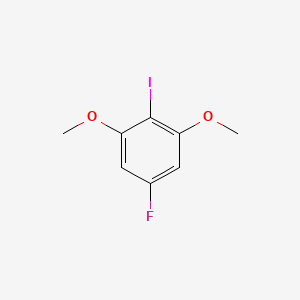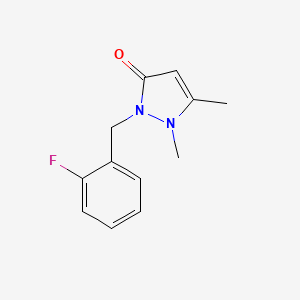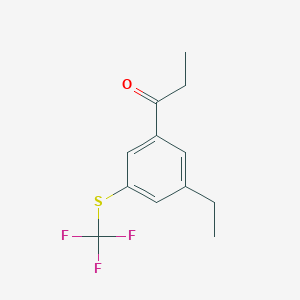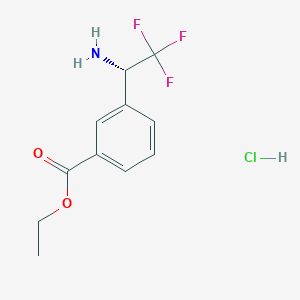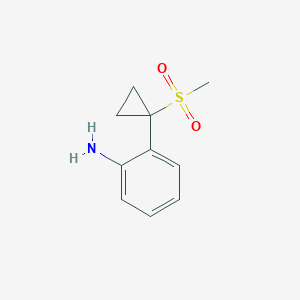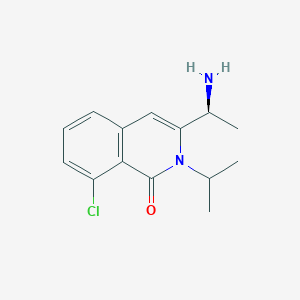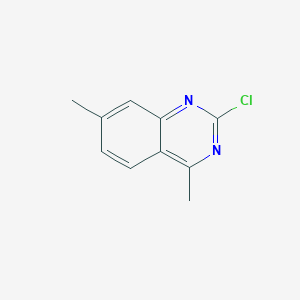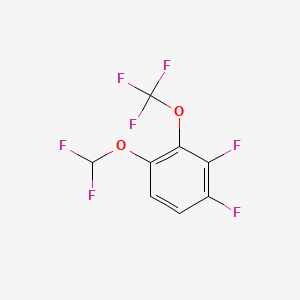
1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7O2. This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
One common synthetic route includes the nucleophilic substitution of a halogenated benzene derivative with fluorinating agents such as hydrogen fluoride or other fluorine donors . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the substitution reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The presence of methoxy groups allows for potential oxidation reactions, although specific conditions and reagents are required.
Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common reagents used in these reactions include hydrogen fluoride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethoxy)benzene finds applications in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound’s unique fluorine content makes it valuable in the development of pharmaceuticals and agrochemicals, where fluorine atoms can enhance biological activity and metabolic stability.
Mecanismo De Acción
The mechanism by which 1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The fluorine atoms can form strong hydrogen bonds and interact with active sites, altering the activity of the target molecules . The pathways involved often include inhibition or activation of specific enzymes, leading to desired biological or chemical outcomes.
Comparación Con Compuestos Similares
1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethoxy)benzene can be compared with other fluorinated aromatic compounds such as:
These compounds share similar structural features but differ in the position and number of fluorine and methoxy groups. The unique arrangement in this compound provides distinct reactivity and properties, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H3F7O2 |
|---|---|
Peso molecular |
264.10 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-3,4-difluoro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F7O2/c9-3-1-2-4(16-7(11)12)6(5(3)10)17-8(13,14)15/h1-2,7H |
Clave InChI |
OEULTNDBMIUVJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OC(F)F)OC(F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


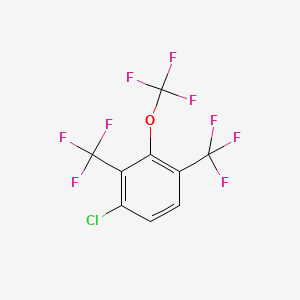
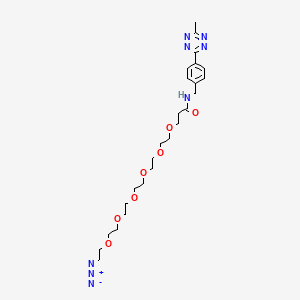
![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
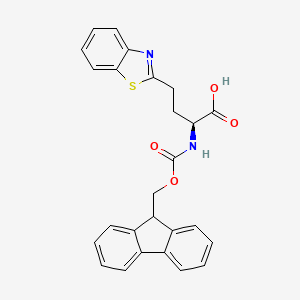
![(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14035126.png)

